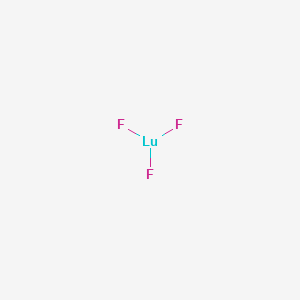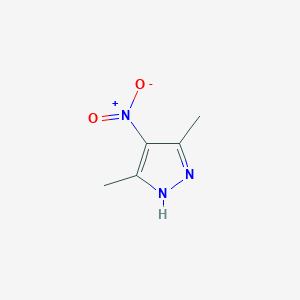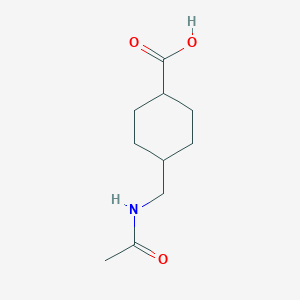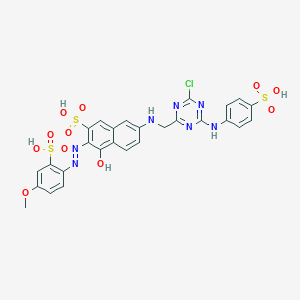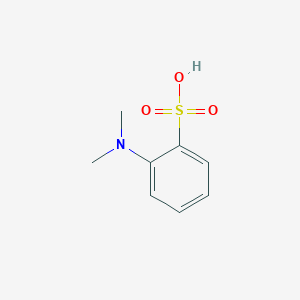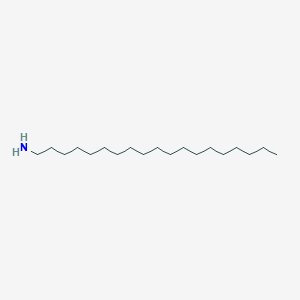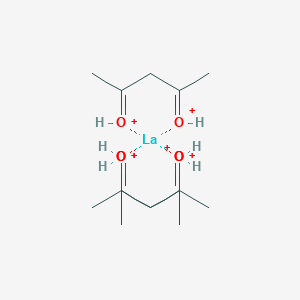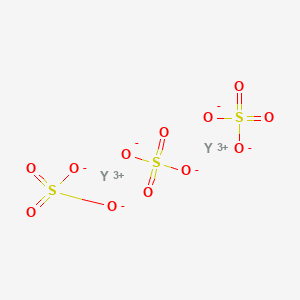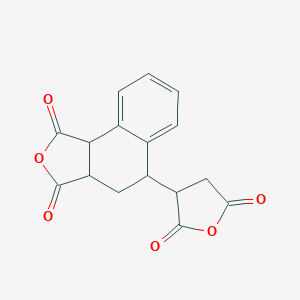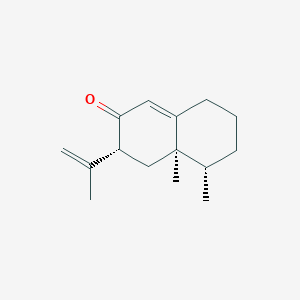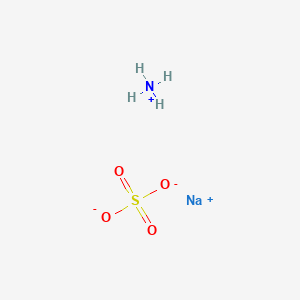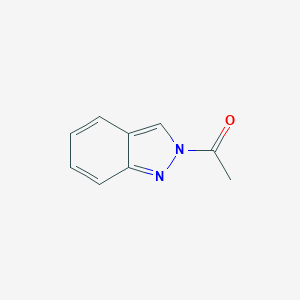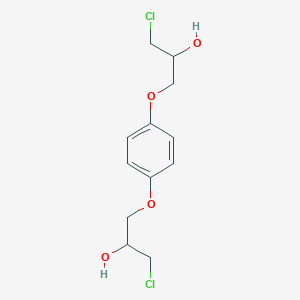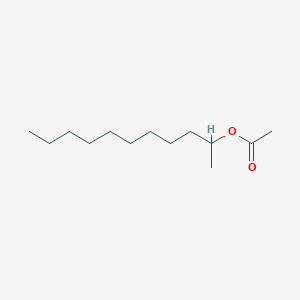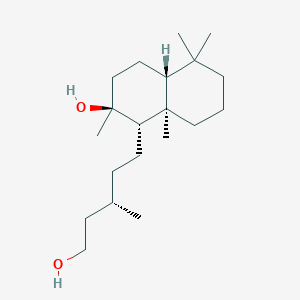
8,15-Eperuanediol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8,15-Eperuanediol is a natural compound that belongs to the diterpenoid family. It is found in various plant species, including the Peruvian medicinal plant, Croton lechleri. This compound has been studied extensively due to its potential therapeutic properties.
Scientific Research Applications
8,15-Eperuanediol has been studied extensively due to its potential therapeutic properties. It has been found to have anti-inflammatory, antioxidant, and anticancer properties. Studies have shown that it can inhibit the growth of various cancer cells such as breast cancer, lung cancer, and colon cancer. It has also been found to have anti-inflammatory effects and can reduce inflammation in the body. Additionally, it has been found to have antioxidant properties and can protect the body against oxidative stress.
Mechanism Of Action
The mechanism of action of 8,15-Eperuanediol is not fully understood. However, studies have suggested that it may exert its therapeutic effects through various mechanisms. It has been found to inhibit the activity of certain enzymes that are involved in cancer cell growth. It has also been found to reduce the production of certain inflammatory cytokines in the body. Additionally, it has been found to scavenge free radicals in the body, thereby reducing oxidative stress.
Biochemical And Physiological Effects
8,15-Eperuanediol has been found to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been found to reduce inflammation in the body by reducing the production of inflammatory cytokines. Additionally, it has been found to scavenge free radicals in the body, thereby reducing oxidative stress.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 8,15-Eperuanediol in lab experiments is its natural origin. It is a natural compound that can be extracted from plant sources, making it a safer alternative to synthetic compounds. Additionally, it has been found to have low toxicity, making it a suitable candidate for further research. However, one of the limitations of using 8,15-Eperuanediol in lab experiments is its low solubility in water. This can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for research on 8,15-Eperuanediol. One area of research could focus on its potential use as an anticancer agent. Further studies could investigate its mechanism of action and its efficacy in various cancer types. Another area of research could focus on its potential use as an anti-inflammatory agent. Studies could investigate its effects on various inflammatory conditions such as arthritis and inflammatory bowel disease. Additionally, further studies could investigate its potential use in combination with other natural compounds or conventional therapies.
Synthesis Methods
The synthesis of 8,15-Eperuanediol can be achieved through various methods. One of the most common methods involves the extraction of the compound from the bark of Croton lechleri. The bark is first dried and then ground into a fine powder. The powder is then extracted using solvents such as ethanol or methanol. The extract is then purified using chromatography techniques to obtain pure 8,15-Eperuanediol.
properties
CAS RN |
13902-99-3 |
|---|---|
Product Name |
8,15-Eperuanediol |
Molecular Formula |
C20H38O2 |
Molecular Weight |
310.5 g/mol |
IUPAC Name |
(1S,2S,4aR,8aR)-1-[(3S)-5-hydroxy-3-methylpentyl]-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol |
InChI |
InChI=1S/C20H38O2/c1-15(10-14-21)7-8-17-19(4)12-6-11-18(2,3)16(19)9-13-20(17,5)22/h15-17,21-22H,6-14H2,1-5H3/t15-,16+,17-,19+,20-/m0/s1 |
InChI Key |
MCHQEVJMCLOQAZ-NDLGOLERSA-N |
Isomeric SMILES |
C[C@@H](CC[C@H]1[C@@]2(CCCC([C@H]2CC[C@]1(C)O)(C)C)C)CCO |
SMILES |
CC(CCC1C2(CCCC(C2CCC1(C)O)(C)C)C)CCO |
Canonical SMILES |
CC(CCC1C2(CCCC(C2CCC1(C)O)(C)C)C)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



